

Indanomycin: A Promising Ionophore for Antibiotic Research

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Compound of Interest

Compound Name: *Indanomycin*

Cat. No.: *B8058501*

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Indanomycin, a polyether antibiotic produced by *Streptomyces antibioticus*, represents a compelling subject for antibiotic research due to its ionophoric activity, particularly against Gram-positive bacteria. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of **indanomycin**.

Indanomycin is a member of the pyrroloketoidane family of antibiotics and is known to function as an ionophore.^{[1][2]} Its chemical structure allows it to bind and transport ions across biological membranes, disrupting the essential ion gradients that bacteria rely on for survival.^[3] This mechanism of action makes it an interesting candidate for combating antibiotic resistance, as it targets a fundamental aspect of bacterial physiology.

Antimicrobial Activity

Indanomycin has demonstrated notable activity against Gram-positive bacteria.^{[1][4]} While specific minimum inhibitory concentration (MIC) values for **indanomycin** against a wide range of bacteria are not extensively reported in publicly available literature, related compounds have shown significant potency. For instance, several **indanomycin**-related antibiotics isolated from a marine *Streptomyces antibioticus* strain exhibited MIC values in the range of 4.0-8.0 µg/mL against *Staphylococcus aureus*. This suggests that **indanomycin** and its analogs are promising candidates for further investigation as anti-staphylococcal agents.

Table 1: Antimicrobial Activity of **Indanomycin**-Related Compounds

Compound	Test Organism	MIC (µg/mL)
Indanomycin-related antibiotic 1	Staphylococcus aureus	4.0 - 8.0
Indanomycin-related antibiotic 2	Staphylococcus aureus	4.0 - 8.0
Indanomycin-related antibiotic 3	Staphylococcus aureus	4.0 - 8.0
Indanomycin-related antibiotic 4	Staphylococcus aureus	4.0 - 8.0

Cytotoxicity Profile

A critical aspect of antibiotic development is assessing the compound's toxicity to mammalian cells. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this cytotoxicity. At present, specific IC50 values for **indanomycin** against various mammalian cell lines are not readily available in the public domain. Further research is required to determine the therapeutic window of **indanomycin** by establishing its cytotoxicity profile.

Table 2: Cytotoxicity of **Indanomycin** (Hypothetical Data)

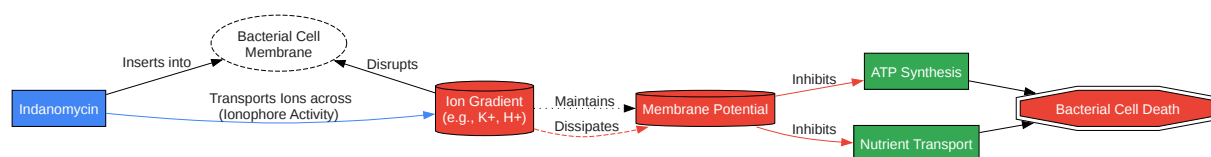
Cell Line	Assay Type	IC50 (µM)
HEK293 (Human Embryonic Kidney)	MTT Assay	Data not available
HepG2 (Human Liver Cancer)	MTT Assay	Data not available
A549 (Human Lung Carcinoma)	MTT Assay	Data not available

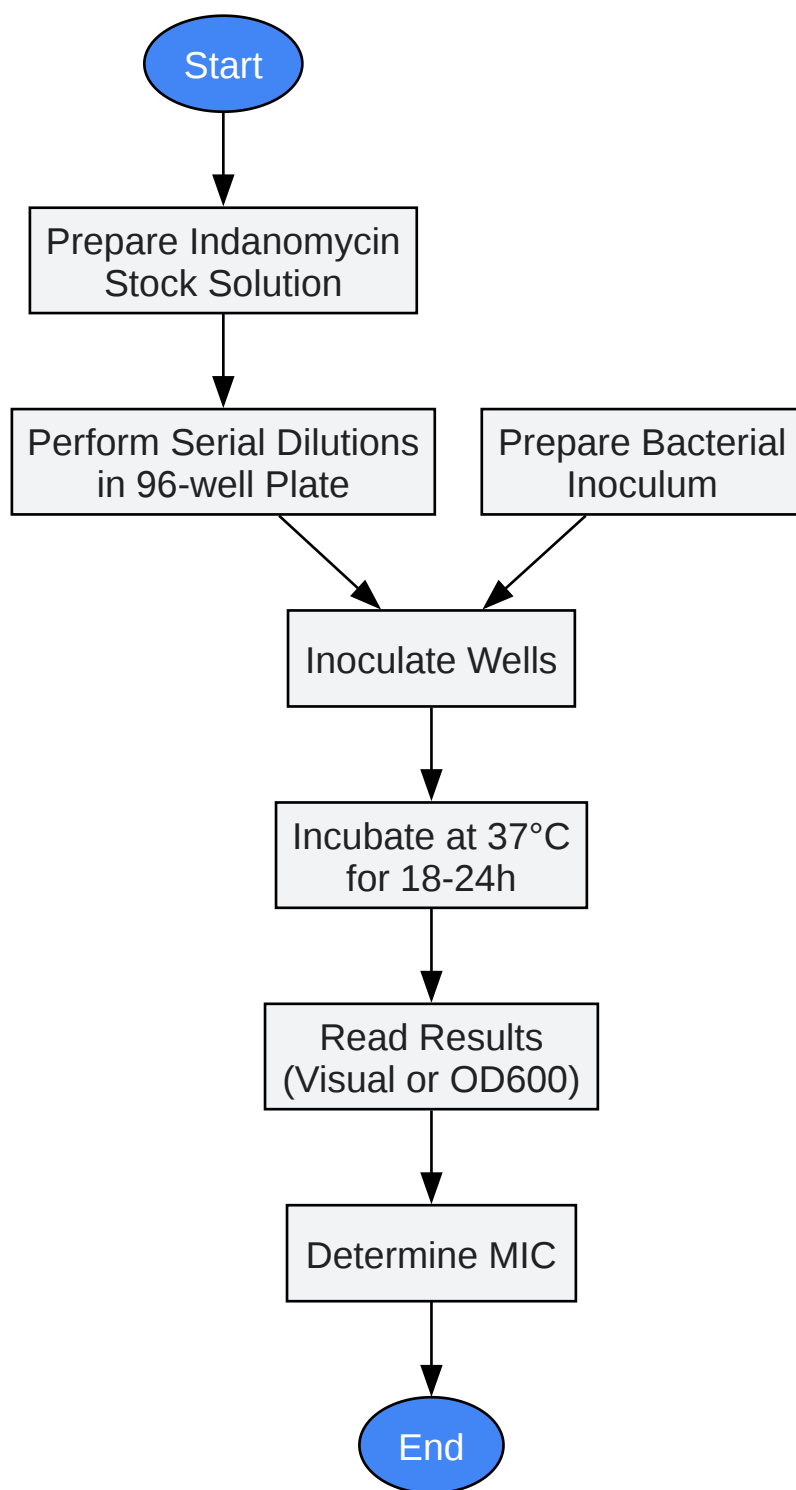
Mechanism of Action: Ionophore Activity

Indanomycin's primary mechanism of action is its function as an ionophore. Ionophores are lipid-soluble molecules that can transport ions across cell membranes, disrupting the electrochemical gradients that are vital for cellular processes such as ATP synthesis and

nutrient transport. The specific ion selectivity of **indanomycin** is a key area for further investigation. Understanding which cations (e.g., K^+ , Na^+ , Ca^{2+} , Mg^{2+}) it preferentially transports is crucial for elucidating its precise antibacterial mechanism and potential off-target effects.

A proposed mechanism for **indanomycin**'s antibacterial activity involves the dissipation of the bacterial membrane potential. By transporting cations into or out of the bacterial cell, **indanomycin** disrupts the delicate balance of ions, leading to a collapse of the membrane potential. This, in turn, inhibits essential cellular functions and ultimately leads to bacterial cell death.





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